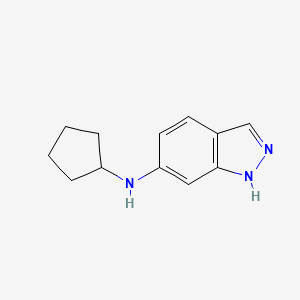

N-Cyclopentyl-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

1157521-65-7 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-cyclopentyl-1H-indazol-6-amine |

InChI |

InChI=1S/C12H15N3/c1-2-4-10(3-1)14-11-6-5-9-8-13-15-12(9)7-11/h5-8,10,14H,1-4H2,(H,13,15) |

InChI Key |

TWIJZUJCELSOFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC3=C(C=C2)C=NN3 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopentyl 1h Indazol 6 Amine and Analogues

Foundational Synthetic Routes to the Indazole Ring System

The indazole scaffold, a bicyclic heteroaromatic system, can be constructed through several foundational synthetic routes. These methods often involve cyclization reactions and modern cross-coupling strategies to form the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Cyclization and Ring-Formation Reactions

Cyclization reactions are a cornerstone of indazole synthesis, providing a direct means to form the bicyclic ring system. These reactions often start from appropriately substituted benzene derivatives.

One common approach involves the intramolecular cyclization of arylhydrazones. For instance, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles in moderate to good yields. rsc.org This method represents an efficient and sustainable approach to forming the crucial C–N bond of the indazole framework. rsc.org Another strategy is the intramolecular cyclization of picrylhydrazone to form indazole derivatives. rsc.org

The Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes using reagents like triethyl phosphite (B83602) or tri-n-butylphosphine, is a well-established and effective method for selectively generating 2H-indazoles. acs.org A one-pot condensation–Cadogan reductive cyclization has been reported as an operationally simple and efficient method for synthesizing a variety of 2H-indazoles under mild conditions. acs.org

Other notable cyclization strategies include:

A [3+2] annulation approach from arynes and hydrazones. organic-chemistry.org

The reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives in a one-pot, metal-free process. organic-chemistry.org

An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org

A tin(II) chloride-mediated cyclization of 2-nitrobenzylamines to produce 2-aryl-2H-indazoles. thieme-connect.com

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to indazole synthesis is no exception. These methods offer a high degree of control and functional group tolerance.

The Suzuki-Miyaura cross-coupling is a highly effective method for forming C-C bonds and has been used to synthesize a series of indazole derivatives. rsc.org This reaction typically involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. rsc.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the desired product and regenerate the active catalyst. rsc.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form C-N bonds, crucial for synthesizing aminated indazole derivatives. wikipedia.org This reaction involves the coupling of an aryl halide with an amine. wikipedia.org The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org Specific ligands, such as tBuXphos, have been found to be particularly effective for the amination of indazoles. libretexts.org

Other palladium-catalyzed strategies for indazole synthesis include:

Intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. epa.gov

A domino reaction involving the regioselective palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles. nih.gov

Palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones. tandfonline.com

The selection of the appropriate palladium catalyst and ligand system is critical for achieving high yields and selectivity in these transformations. libretexts.orgorganic-chemistry.org

Amidation and Amination Protocols for Indazole Derivatives

The introduction of amine and amide functionalities onto the indazole ring is a key step in the synthesis of many biologically active compounds. Various protocols have been developed to achieve this, often relying on transition metal-catalyzed reactions.

Copper-catalyzed reactions have proven to be effective for the amination of indazoles. For example, a copper(I)-catalyzed intramolecular amination reaction has been used for the preparation of 1-aryl-1H-indazole derivatives. tandfonline.comresearchgate.net This method has been applied to a wide scope of substrates, affording the indazole products in high yields. tandfonline.com Additionally, a copper-catalyzed C3 amination of 2H-indazoles with other 2H-indazoles and indazol-3(2H)-ones has been developed to produce indazole-containing indazol-3(2H)-one derivatives. nih.gov

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a versatile method for introducing amino groups. epa.govresearchgate.net An efficient synthesis of various N-substituted 3-aminoindazoles has been described using this C-N coupling reaction. researchgate.net The efficiency of this reaction can be influenced by factors such as the choice of halogen on the starting material, the catalyst system, base, and solvent. researchgate.net

Other amination and amidation methods include:

A silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones to synthesize 1H-indazoles. nih.gov

The synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles through a palladium-catalyzed domino reaction. nih.gov

These protocols provide a diverse toolbox for the synthesis of a wide range of aminated and amidated indazole derivatives.

Specific Synthesis of N-Cyclopentyl-1H-indazol-6-amine and Related Structures

The synthesis of the specific target compound, this compound, and its analogues builds upon the foundational methods for indazole ring formation and subsequent functionalization.

N-Alkylation and C-6 Amination Approaches

The introduction of the cyclopentyl group at the N-1 position and the amine group at the C-6 position are key synthetic steps.

N-Alkylation: The alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 isomers. acs.orgnih.gov The regioselectivity of this reaction is influenced by the substituents on the indazole ring and the nature of the alkylating agent. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide has shown promise for selective N-1 alkylation. nih.gov In some cases, thermodynamic equilibration can be used to favor the more stable N-1 substituted product. nih.gov Conversely, Mitsunobu conditions often show a preference for the N-2 regioisomer. nih.gov A general and selective procedure for the N2-alkylation of 1H-indazoles and 1H-azaindazoles has been developed using alkyl 2,2,2-trichloroacetimidates as alkylating reagents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.com

C-6 Amination: The introduction of an amino group at the C-6 position can be achieved through various methods. One approach involves the synthesis of a 6-bromo-1-cyclopentyl-1H-indazole intermediate, which can then be subjected to amination reactions. For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives have been synthesized. researchgate.netresearchgate.net The synthesis of a 6-amino-1-methyl-indazole derivative has also been reported. researchgate.net The amination can be accomplished using methods like the Buchwald-Hartwig amination, where a palladium catalyst is used to couple the bromo-indazole with an amine source.

A plausible synthetic route to this compound could involve the initial synthesis of 6-bromo-1H-indazole, followed by N-alkylation with a cyclopentyl halide or tosylate, and finally, a palladium-catalyzed amination at the C-6 position.

Derivatization of the Cyclopentyl Moiety

Further diversification of the this compound structure can be achieved by modifying the cyclopentyl group. While specific examples of derivatization of the cyclopentyl moiety on an indazole core are not extensively detailed in the provided search results, general principles of organic synthesis can be applied.

If the cyclopentyl group contains functional groups, these can be manipulated to introduce further diversity. For example, a hydroxyl group on the cyclopentyl ring could be oxidized to a ketone or converted to other functional groups. If an unsaturated cyclopentyl analogue is used, reactions such as hydrogenation, epoxidation, or dihydroxylation could be performed.

The synthesis of analogues with different cycloalkyl groups at the N-1 position would follow the N-alkylation strategies discussed previously, simply by using different cycloalkyl halides or other suitable electrophiles. The tolerance of the optimized N-alkylation procedures to a wide variety of alkylating reagents, including primary and secondary alkyl electrophiles, supports the feasibility of synthesizing a range of N-cycloalkyl-1H-indazol-6-amine analogues. beilstein-journals.org

Advanced Synthetic Techniques and Stereoselective Approaches

Recent advancements in synthetic organic chemistry have provided more sophisticated and selective methods for the synthesis of indazole derivatives. These techniques often employ transition-metal catalysis and aim to achieve high regioselectivity and, where applicable, stereoselectivity.

Transition-Metal Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in constructing complex indazole structures. For instance, a multi-step synthesis can involve the initial iodination of a bromo-1H-indazole, followed by a Suzuki coupling to introduce various aryl or heterocyclic moieties. nih.gov Another approach involves the condensation of 2-bromobenzaldehydes with arylhydrazines in the presence of a copper(I) catalyst to yield 1-aryl-1H-indazoles. researchgate.net

C-H Activation and Functionalization:

Direct C-H activation has emerged as a powerful tool for the functionalization of the indazole nucleus. Rhodium and copper-catalyzed C-H activation followed by C-N/N-N coupling of imidate esters or NH imines with nitrosobenzenes provides a redox-neutral pathway to 1H-indazoles. nih.gov Similarly, Co(III)/Cu(II)-catalyzed C-H activation enables the synthesis of 3-aryl/alkyl-1H-indazoles. nih.gov

Stereoselective Synthesis:

The synthesis of indazoles with stereocenters, particularly at the C3 position, is of growing interest. A notable development is the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the efficient preparation of C3-allyl 1H-indazoles bearing quaternary stereocenters with high enantioselectivity. mit.edu Density functional theory (DFT) calculations suggest that this reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.edu Furthermore, nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles represents a novel strategy for creating enantioenriched alkenes with allylic stereocenters. acs.org

Electrochemical Synthesis:

Electrochemical methods offer a metal-free and oxidant-free alternative for C-3 amination of 2H-indazoles. researchgate.net This technique provides good yields and aligns with the principles of green chemistry.

One-Pot Syntheses:

The development of one-pot procedures simplifies the synthesis of indazoles. A metal-free, one-pot reaction of readily available 2-aminophenones with hydroxylamine derivatives yields indazoles in good yields under mild conditions. organic-chemistry.org

The table below summarizes some advanced synthetic techniques for indazole derivatives.

| Technique | Catalyst/Reagent | Key Transformation | Reference |

| Suzuki Coupling | Pd(OAc)2 | C-C bond formation | nih.govresearchgate.net |

| C-H Activation | Rh/Cu or Co/Cu | C-H functionalization | nih.gov |

| Stereoselective Allylation | CuH | Enantioselective C3-allylation | mit.edu |

| Electrochemical Amination | - | C-3 amination | researchgate.net |

| One-Pot Synthesis | - | Condensation/cyclization | organic-chemistry.org |

Characterization Methods for Indazole Compounds

The unambiguous characterization of indazole derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of indazole compounds. nih.govnih.gov In the ¹H NMR spectrum, characteristic signals include the NH proton, which typically appears as a broad singlet at a downfield chemical shift (around 13 ppm in DMSO-d₆), and the aromatic protons in the 6-8 ppm region. nih.govchemicalbook.com The substitution pattern on the indazole ring and the nature of the substituents will influence the chemical shifts and coupling constants of these protons. nih.gov For N-substituted indazoles, the signals corresponding to the alkyl or aryl groups provide further structural information. nih.gov 2D NMR techniques, such as NOESY, can be used to determine the stereochemistry of certain derivatives. researchgate.net

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which helps in confirming their elemental composition. nih.gov Electron ionization (EI) is a common technique used for this purpose. acs.org

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule. For indazole derivatives, characteristic stretching frequencies include the N-H bond (around 3300 cm⁻¹) and the C=O bond in carboxamide derivatives (around 1660 cm⁻¹). nih.gov

X-ray Crystallography:

Single-crystal X-ray crystallography provides definitive proof of the molecular structure, including the regiochemistry of substitution and the stereochemistry at chiral centers. rsc.orgresearchgate.net It also reveals information about the packing of molecules in the solid state, such as the formation of hydrogen-bonded dimers, trimers, or catemers (chains). rsc.orgrsc.org For instance, the crystal structure of indazole itself shows that it crystallizes in a chiral space group, forming helical chains. rsc.orgrsc.org

Melting Point:

The melting point is a physical property used to assess the purity of the synthesized compounds. nih.gov

The table below outlines the primary characterization methods for indazole compounds.

| Method | Information Obtained | Reference |

| ¹H and ¹³C NMR | Structural elucidation, stereochemistry | nih.govnih.govchemicalbook.comresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition | nih.govacs.org |

| Infrared Spectroscopy | Functional groups | nih.gov |

| X-ray Crystallography | Definitive molecular structure, solid-state packing | rsc.orgresearchgate.netrsc.org |

| Melting Point | Purity assessment | nih.gov |

Structure Activity Relationship Sar Analysis of N Cyclopentyl 1h Indazol 6 Amine Derivatives

Impact of Indazole Core Modifications on Biological Potency and Selectivity

Modifications to the central indazole ring system, which consists of a fused benzene (B151609) and pyrazole (B372694) ring, are crucial in determining the biological activity and selectivity of this class of compounds. nih.gov

Substituent Effects on the Pyrazole Ring

The pyrazole portion of the indazole nucleus offers sites for substitution that can significantly influence the compound's properties. nih.gov The nature and position of substituents on the pyrazole ring can modulate the electronic environment and steric bulk of the molecule, thereby affecting its interaction with biological targets. mdpi.com For instance, the presence of different substituents on the pyrazole ring can alter the compound's pKa, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding. nih.gov

In a study of 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position of the indazole ring resulted in potent cytotoxicity against human colorectal cancer cells (HCT116). nih.gov This suggests that small alkyl groups at this position can be beneficial for certain biological activities. The absence of a methyl group at the C-3 position, however, favored smaller alkyl or acetyl substitutions for anti-proliferative activity. nih.gov

Role of the Benzene Ring Substitutions, Particularly at C-6

Substituents on the benzene ring of the indazole core play a critical role in defining the pharmacological profile of the derivatives. The C-6 position, in particular, has been a focal point for modification.

The amino group at the C-6 position is a strong activating group and an ortho-para director in electrophilic substitution reactions. libretexts.org This inherent reactivity makes it a versatile handle for introducing a wide array of substituents to explore the SAR. The electronic properties of the substituent at C-6 can significantly impact the electron density of the entire indazole ring system. docbrown.info

Research on 6-substituted aminoindazole derivatives has shown that the nature of the group attached to the 6-amino function is critical for biological activity. nih.gov For example, in a series designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substitution with a 4-fluorobenzyl group on the 6-aminoindazole led to a compound with potent anti-proliferative activity. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position. Further studies have indicated that substitutions at the C-6 position can be crucial for the development of potent inhibitors of various kinases, such as PLK4. researchgate.net

Influence of the N-Cyclopentyl Group on Pharmacological Profiles

The substituent at the N-1 position of the indazole ring is a key determinant of the pharmacological properties of these derivatives. The N-cyclopentyl group in N-Cyclopentyl-1H-indazol-6-amine introduces specific steric and electronic features that influence its biological activity. nih.gov

Steric and Electronic Contributions of the Cyclopentyl Substituent

The cyclopentyl group at the N-1 position introduces a significant steric bulk. This can influence the molecule's ability to fit into the binding pocket of a target protein, potentially enhancing selectivity. The three-dimensional shape of the cyclopentyl ring can lead to more specific interactions with the target compared to smaller or more flexible alkyl groups.

Electronically, the cyclopentyl group is a weak electron-donating group through an inductive effect (+I). docbrown.info This can subtly modulate the electron density of the indazole ring system, which may affect its binding affinity to biological targets. nih.gov In the context of 6-aminoindazole derivatives, while aryl substitutions on the amino group were generally preferred for cytotoxicity in 3-methylindazole compounds, a cyclohexyl-substituted compound also showed activity, indicating that cycloalkyl groups can be well-tolerated and contribute to the pharmacological profile. nih.gov

Lipophilicity and Cellular Permeability Considerations

The N-cyclopentyl group significantly increases the lipophilicity of the molecule compared to an unsubstituted indazole. This increased lipophilicity can have a profound impact on the compound's pharmacokinetic properties, including its ability to cross cell membranes and its distribution in the body.

An optimal level of lipophilicity is crucial for good cellular permeability and, consequently, for reaching intracellular targets. The cyclopentyl group contributes to this, potentially improving the oral bioavailability of the compound. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the balance between lipophilicity and other physicochemical properties is a key consideration in the design of indazole-based drugs.

Elucidation of Key Pharmacophoric Elements within this compound

A pharmacophore model for a class of compounds describes the essential steric and electronic features required for biological activity. For this compound and its derivatives, several key elements can be identified.

The indazole scaffold itself is a critical pharmacophoric element, often acting as a hinge-binding motif in kinases. nih.govmdpi.com The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. nih.gov

The 6-amino group is another key feature, providing a point for hydrogen bonding and a site for introducing further diversity. The substituent on this amino group is crucial for modulating potency and selectivity.

The N-1 cyclopentyl group is a significant hydrophobic feature that can occupy a hydrophobic pocket in the target protein. Its size and shape are important for optimal van der Waals interactions.

A general pharmacophore for active indazole derivatives often includes:

A hydrogen bond donor/acceptor system within the indazole ring.

A specific substitution pattern on the benzene ring, with the C-6 position being particularly important.

A hydrophobic group at the N-1 position to interact with hydrophobic regions of the binding site.

Interactive Data Table: SAR of 6-Aminoindazole Derivatives

| Compound ID | N-1 Substituent | C-3 Substituent | 6-Amino Substituent | Activity (IC50 in µM) on HCT116 cells |

| 33 | -CH3 | -CH3 | -Cyclohexyl | >20 |

| 34 | -CH3 | -CH3 | -Benzyl | 2.7 |

| 35 | -CH3 | -CH3 | -3-Pyridylmethyl | 1.1 |

| 36 | -CH3 | -CH3 | -4-Fluorobenzyl | 0.4 |

| 37 | -CH3 | -CH3 | -3-Fluorobenzyl | 7.5 |

Data adapted from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.gov

Comparative Structural Analysis with Other Heterocyclic Systems in Biological Contexts

The indazole nucleus, a defining feature of this compound, is a privileged scaffold in medicinal chemistry, largely due to its unique structural and electronic properties that facilitate effective interactions with a wide array of biological targets. nih.govresearchgate.net Its biological significance can be better understood through a comparative analysis with other heterocyclic systems that are often considered its bioisosteres, such as indole (B1671886) and benzimidazole (B57391). Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a molecule to enhance its activity, alter its selectivity, improve its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.com

The indazole ring consists of a benzene ring fused to a pyrazole ring. researchgate.net A key feature of the 1H-indazole scaffold is the presence of two adjacent nitrogen atoms. This arrangement provides both a hydrogen bond donor (at N1) and a hydrogen bond acceptor (at N2), enabling strong hydrogen bond formation within the often hydrophobic pockets of biological receptors like protein kinases. researchgate.net This dual hydrogen-bonding capability is a significant advantage in establishing potent and specific molecular interactions.

Indazole vs. Indole: The indole scaffold is perhaps the most common bioisosteric counterpart to indazole. The primary difference is the replacement of the N2-atom of the indazole ring with a CH group in the indole ring. This "scaffold hopping" from an indole to an indazole framework is a documented strategy in drug discovery. rsc.org

Hydrogen Bonding: While both scaffolds possess an N-H hydrogen bond donor, the indazole's N2 atom provides an additional hydrogen bond acceptor site. This allows indazoles to form different or additional interactions within a binding site compared to indoles, potentially leading to altered potency or selectivity. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors, a role for which its specific hydrogen bonding pattern is critical. semanticscholar.orgmdpi.com

Electronic Properties: The presence of the second nitrogen atom makes the indazole ring more electron-deficient than the indole ring. This can influence the molecule's pKa, dipole moment, and susceptibility to metabolic reactions.

Biological Activity: These structural and electronic differences can translate into distinct biological profiles. In one study, scaffold hopping from an indole-based MCL-1 inhibitor to an indazole framework resulted in the development of dual inhibitors of both MCL-1 and BCL-2, demonstrating how a seemingly minor structural change can significantly alter the target selectivity profile. rsc.org

Indazole vs. Benzimidazole: Benzimidazole is another important heterocyclic system, differing from indazole in the relative positions of the two nitrogen atoms within the five-membered ring (1,3-arrangement in benzimidazole vs. 1,2- in indazole).

Geometry and Vectorial Arrangement: This difference in nitrogen placement alters the geometry of the hydrogen bond donors and acceptors. The vectorial arrangement of these interaction points is crucial for precise docking into a target's binding site. A different arrangement can mean the difference between potent inhibition and inactivity.

Physicochemical Properties: The change in nitrogen position also affects the compound's physicochemical properties, such as its dipole moment and pKa, which in turn can influence solubility, membrane permeability, and metabolic stability.

Indazole vs. Other Heterocycles: The indazole core is often found in a variety of synthetic compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov Its versatility is demonstrated in derivatives designed as inhibitors for diverse enzymes such as Polo-like kinase 4 (PLK4), indoleamine 2,3-dioxygenase (IDO1), and epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov This broad applicability highlights the value of the indazole scaffold compared to other N-heterocycles like pyrrole (B145914), pyrazole, pyridine, and quinoline, each with its own distinct electronic and structural characteristics. researchgate.net

Table 1: Comparative Analysis of Heterocyclic Scaffolds

| Feature | Indazole | Indole | Benzimidazole |

| Basic Structure | Benzene ring fused to a pyrazole ring | Benzene ring fused to a pyrrole ring | Benzene ring fused to an imidazole (B134444) ring |

| Nitrogen Atom Positions | 1 and 2 | 1 | 1 and 3 |

| H-Bond Donor | Yes (at N1-H) | Yes (at N1-H) | Yes (at N1-H) |

| H-Bond Acceptor | Yes (at N2) | No (in the pyrrole ring) | Yes (at N3) |

| Key Biological Role | Kinase inhibition, diverse enzyme inhibition nih.govresearchgate.net | Serotonin (B10506) receptor agonism, various enzyme inhibition | Proton-pump inhibition, anthelmintic agents |

| Bioisosteric Relationship | Often used as a bioisostere for indole rsc.org | Often interchanged with indazole rsc.org | Different spatial arrangement of H-bond vectors |

Preclinical Biological Evaluation and Mechanistic Insights of N Cyclopentyl 1h Indazol 6 Amine Analogues

Anticancer and Antiproliferative Activities

Derivatives of 1H-indazol-6-amine have shown notable potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines and influencing key pathways involved in tumor growth and progression.

The anticancer potential of N-Cyclopentyl-1H-indazol-6-amine analogues has been evaluated through in vitro cytotoxicity assessments using various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay is a common method used to determine the inhibitory effects of these compounds on cell viability. researchgate.net

Studies have revealed that certain derivatives exhibit significant dose-dependent cytotoxic activity. For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were tested against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. researchgate.net Among these, compounds 11c and 11d demonstrated higher inhibitory activity against the liver cancer cell line compared to the standard chemotherapeutic agent, methotrexate. researchgate.net

Similarly, another study focused on 1,3-dimethyl-6-amino-1H-indazole derivatives, testing their anticancer activity against hypopharyngeal carcinoma (FaDu), oral tongue squamous cell carcinoma (YD-15), and breast cancer (MCF7) cells. nih.gov The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was identified as a potent anticancer agent. nih.gov Furthermore, a series of 1H-indazole-3-amine derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govnih.gov

Another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , displayed significant cytotoxicity against HCT116 colorectal cancer cells with an IC₅₀ value of 14.3 μM, but was non-cytotoxic to normal lung fibroblast cells (MRC5).

Table 1: In Vitro Cytotoxicity of Indazole Analogues

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govnih.gov |

| Compound 6o | HEK-293 | Normal Kidney | 33.2 | nih.gov |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 | |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | MRC5 | Normal Lung Fibroblast | >100 | |

| Compound 2 | HOP-92 | Non-Small Cell Lung Cancer | 4.56 | researchgate.net |

| Compound 2 | MDA-MB-468 | Breast Cancer | 21.0 | researchgate.net |

| Compound 2 | SK-MEL-5 | Melanoma | 30.3 | researchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor development. Certain indazole analogues have been shown to inhibit this process by targeting pro-angiogenic factors. For example, the compound 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB) was found to inhibit angiogenesis by repressing the activation and expression of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling pathways. nih.gov DCPIB was shown to inhibit human umbilical vein endothelial cell (HUVEC) migration, proliferation, and tube formation. nih.gov

Specific 6-bromo-1-cyclopentyl-1H-indazole derivatives have also demonstrated potent antiangiogenic properties. researchgate.net Compound 11c was found to be a potent inhibitor of tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF). researchgate.net Compound 11d showed strong antiangiogenic activity by inhibiting TNFα, VEGF, insulin-like growth factor 1 (IGF1), transforming growth factor-beta (TGFb), and leptin. researchgate.net The expression of pro-inflammatory cytokines like interleukin-1beta (IL-1β) and interleukin-6 (IL-6) has been associated with the overexpression of cyclooxygenase-2 (COX-2) in colorectal cancer, suggesting a link between inflammation and cancer progression that could be a target for such compounds. nih.gov

The anticancer effects of this compound analogues are attributed to several mechanisms of action at the cellular level.

Induction of Apoptosis and Cell Cycle Arrest: Many indazole derivatives induce programmed cell death, or apoptosis, in cancer cells. For example, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov Some derivatives can also cause cell cycle arrest, often at the G2/M phase, which inhibits cancer cell proliferation. Compound 6o was shown to affect apoptosis and the cell cycle by inhibiting Bcl2 family members and disrupting the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov It was observed to up-regulate the expression of the p53 tumor suppressor protein and decrease the expression of its negative regulator, MDM2. nih.gov

Modulation of Signaling Pathways: These compounds can interfere with key signaling pathways that promote cancer growth. Compound 7 selectively activated extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in FaDu cells. nih.gov In contrast, DCPIB was shown to decrease the expression of VEGFR2 downstream signaling proteins, including phosphorylated STAT3 (p-STAT3) and phosphorylated ERK (p-ERK). nih.gov

Enzyme Inhibition: A key target for some indazole derivatives is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that helps tumors evade the immune system. nih.gov Compound 7 was shown to significantly suppress IDO1 expression in a dose-dependent manner. nih.gov

Inhibition of Cell Mobility: The metastatic potential of cancer can be reduced by these compounds. Compound 7 was found to suppress cell mobility in a wound-healing assay, which was associated with the reduced expression of matrix metalloproteinase MMP9, an enzyme involved in tissue remodeling. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, indazole derivatives have been investigated for their effectiveness against microbial pathogens.

Indazole-containing compounds designed as enzyme inhibitors have demonstrated broad-spectrum antimicrobial activity. nih.gov Research has shown these inhibitors to be effective against various bacterial species, including Neisseria meningitidis, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.gov Furthermore, these inhibitors are particularly effective against the spirochete Borrelia burgdorferi, the causative agent of Lyme disease. dntb.gov.uanih.gov Other research has identified anticoccidial activity in clonidine-like indazole analogues, such as 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine , which was active against the poultry pathogen Eimeria tenella. nih.gov

A primary mechanism for the antimicrobial action of these indazole analogues is the inhibition of S-adenosylhomocysteine/5'-methylthioadenosine (SAH/MTA) nucleosidase, an enzyme also known as Pfs. nih.govdntb.gov.ua This enzyme is critical for a wide array of metabolic reactions in bacteria. dntb.gov.uanih.gov

Enzyme and Receptor Target Engagement

The biological activity of this compound analogues is defined by their interaction with a range of protein targets, including kinases, glycosidases, and G-protein coupled receptors.

The indazole core is a well-established pharmacophore for kinase inhibitors, with several FDA-approved drugs, such as Axitinib, featuring this structure. Analogues of this compound have been specifically investigated for their potential to inhibit various protein kinases involved in cell signaling and proliferation.

Notably, derivatives based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold have been identified as exceptionally potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication and mitosis. nih.gov Overexpression of PLK4 is linked to the development of several cancers, making it an attractive therapeutic target. nih.gov Through structural modifications, a derivative, compound K22 , emerged with remarkable inhibitory activity against PLK4, demonstrating an IC₅₀ value of just 0.1 nM. nih.gov This highlights the potential of the 6-aminoindazole core for developing highly selective and powerful antimitotic agents. nih.gov

Furthermore, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer, has been another focus. A series of 3-amino-1H-indazole derivatives has been shown to inhibit this signaling cascade, leading to broad-spectrum antiproliferative activity against various cancer cell lines. While specific IC₅₀ values against the individual kinases (PI3K, mTOR) were not detailed, the downstream effects confirm pathway inhibition.

Currently, detailed public data on the direct inhibitory activity of this compound analogues against other key kinases such as PDK1, the JAK family, and Cyclin-Dependent Kinases (CDKs) is limited.

Table 1: PLK4 Kinase Inhibition by an N-(1H-indazol-6-yl)benzenesulfonamide Analogue This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| K22 | PLK4 | 0.1 | nih.gov |

| Centrinone (Control) | PLK4 | 2.7 | nih.gov |

Analogues of this compound have shown promise in modulating enzymes beyond the kinase family, including those involved in carbohydrate metabolism and blood coagulation.

Certain indazole derivatives have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable glucose. A study on a series of Methyl 1H-indazole-4-carboxylate derivatives demonstrated significant inhibitory potential against both enzymes, with IC₅₀ values in the micromolar range, comparable to the standard drug acarbose. nih.gov This suggests a potential therapeutic application for indazole-based compounds in managing postprandial hyperglycemia in type 2 diabetes. nih.gov

In a different therapeutic area, the indazole template has been utilized in the discovery of antagonists for the Protease-Activated Receptor 1 (PAR-1), the primary thrombin receptor. PAR-1 plays a crucial role in thrombosis, and its antagonism is a validated strategy for preventing arterial thrombotic events. Research has led to the development of potent and selective PAR-1 antagonists based on indole (B1671886) and indazole scaffolds, demonstrating the versatility of this heterocyclic system in drug design.

Table 2: Glycosidase Inhibition by Indazole Analogues This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Series | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| α-Amylase | Methyl 1H-indazole-4-carboxylate derivatives | 15.04 - 76.70 | 12.98 | nih.gov |

The indazole core is a prominent structural feature in a major class of synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptor 1 (CB1). The CB1 receptor is widely expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Numerous N-alkyl indazole derivatives, which are structurally related to this compound, have been identified as potent CB1 agonists and are frequently encountered as new psychoactive substances (NPS).

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cGMP and cAMP. While PDE inhibitors are a major class of therapeutics, there is currently limited specific information in the scientific literature detailing the activity of this compound analogues as inhibitors of phosphodiesterases, including the cGMP-specific enzyme PDE9.

Additional Biological Activities and Therapeutic Potential

Beyond direct enzyme and receptor modulation, these analogues possess other biological properties that contribute to their therapeutic potential.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Analogues of this compound have demonstrated significant antioxidant properties through various radical scavenging mechanisms.

A study on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives, which are close structural analogues, evaluated their ability to scavenge several types of free radicals. researchgate.net The primary mechanisms of action identified were direct scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazil (DPPH), as well as highly reactive species such as hydroxyl (OH) and superoxide (B77818) radicals (SOR). researchgate.net The ability to neutralize these different radicals indicates a broad-spectrum antioxidant capacity, which could be beneficial in conditions associated with oxidative damage. researchgate.net The donation of a hydrogen atom or an electron from the indazole structure to the radical species is the likely chemical basis for this activity. mdpi.comresearchgate.net

Table 3: Antioxidant Scavenging Activities of 1-Cyclopentyl-1H-indazole Analogues This table is interactive. You can sort and filter the data.

| Radical Scavenged | Compound Class | Activity Noted | Reference |

|---|---|---|---|

| DPPH Radical | 6-bromo-1-cyclopentyl-1H-indazole derivatives | Significant scavenging activity observed | researchgate.net |

| Hydroxyl (OH) Radical | 6-bromo-1-cyclopentyl-1H-indazole derivatives | Significant scavenging activity observed | researchgate.net |

Neuroprotective Properties (e.g., Modulation of Tau Hyperphosphorylation)

The neuroprotective potential of this compound analogues has been a subject of significant interest in preclinical research, particularly concerning their ability to modulate the hyperphosphorylation of the tau protein. Aberrant tau phosphorylation is a key pathological hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death. frontiersin.org

Research has focused on the therapeutic promise of indazole derivatives in mitigating these neurotoxic effects. One notable analogue, 6-amino-1-methyl-indazole (AMI), has demonstrated significant neuroprotective properties by inhibiting tau hyperphosphorylation. frontiersin.orgnih.gov In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line commonly used to model neuronal function and disease, have shown that AMI can effectively increase cell viability and reduce apoptosis induced by neurotoxins. frontiersin.org

The mechanistic insight into AMI's neuroprotective action reveals its ability to significantly decrease the expression of phosphorylated tau (p-tau) as well as the upstream kinase, glycogen (B147801) synthase kinase-3β (GSK-3β), which is a key enzyme responsible for tau phosphorylation. frontiersin.org In vivo studies have further substantiated these findings. In mouse models of Parkinson's disease, administration of AMI has been shown to preserve dopaminergic neurons in the substantia nigra and lead to improvements in behavioral symptoms associated with the disease. frontiersin.org

The exploration of the indazole scaffold has revealed that modifications to the core structure can significantly influence the biological activity. For instance, prior studies have indicated that other indazole derivatives, such as 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole, also exhibit inhibitory effects on tau protein phosphorylation and protective effects against MPP+-induced apoptosis in SH-SY5Y cells. frontiersin.org The development of AMI involved structural optimization of the 6-nitro-1H-indazole core, where the introduction of a methyl group at the 1-position aimed to increase the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. frontiersin.org

These findings underscore the potential of this compound analogues as a class of compounds with therapeutic relevance for neurodegenerative diseases characterized by tau pathology. The ability of these compounds to interfere with the tau phosphorylation cascade presents a promising avenue for the development of novel neuroprotective agents.

Detailed Research Findings on Indazole Analogues

| Compound | Model System | Key Findings | Reference |

| 6-amino-1-methyl-indazole (AMI) | SH-SY5Y cells (in vitro); MPTP-induced Parkinson's disease mouse model (in vivo) | Increased cell viability, reduced apoptosis, decreased expression of p-tau and GSK-3β. Preserved dopaminergic neurons and improved behavioral symptoms. | frontiersin.orgnih.gov |

| 6-hydroxy-1H-indazole | SH-SY5Y cells (in vitro) | Inhibited tau protein phosphorylation and demonstrated neuroprotective effects against MPP+-induced apoptosis. | frontiersin.org |

| 5-hydroxy-1H-indazole | SH-SY5Y cells (in vitro) | Exhibited inhibitory effects on tau protein phosphorylation and protective effects against MPP+-induced apoptosis. | frontiersin.org |

| 6-nitro-1H-indazole | SH-SY5Y cells (in vitro) | Showed inhibition of tau protein phosphorylation and protective effects in an MPP+-induced apoptosis model. | frontiersin.org |

Computational Chemistry and in Silico Modeling in N Cyclopentyl 1h Indazol 6 Amine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. For indazole scaffolds, this technique is crucial for understanding their mechanism of action and for designing new derivatives with improved binding affinities. biotech-asia.orgnih.gov

Molecular docking studies have been instrumental in characterizing the active sites of various protein targets and predicting the binding modes of indazole-based inhibitors. For instance, in studies involving indazole derivatives as inhibitors of tyrosine kinase VEGFR-2, docking analyses revealed that these compounds favorably interact with the ATP binding site. biotech-asia.org The indazole core often engages in crucial hydrogen bonds and hydrophobic interactions with key amino acid residues.

A common interaction pattern involves the indazole nitrogen atoms acting as hydrogen bond acceptors or donors. The substituents on the indazole ring, such as the cyclopentyl group in N-Cyclopentyl-1H-indazol-6-amine, can fit into specific hydrophobic pockets within the active site, contributing to binding affinity and selectivity. biotech-asia.orgdrugdesign.org For example, in the context of Hypoxia-inducible factor-1α (HIF-1α) inhibition, docking simulations showed that indazole derivatives can be stably accommodated within the protein's active site through specific interactions. nih.govtandfonline.com

Similarly, when investigating indazole derivatives as potential inhibitors for renal cancer-related proteins (PDB: 6FEW), docking simulations identified key interactions between the ligands and amino acid residues in the active site. nih.govrsc.org The analysis of these interactions in both 2D and 3D provides a structural framework for understanding the inhibitory activity and for designing new, more potent molecules. nih.gov The binding energy, a key output of docking simulations, helps in ranking potential inhibitors, with more negative values indicating a more favorable interaction. nih.govresearchgate.net

Table 1: Examples of Amino Acid Interactions with Indazole Scaffolds in Docking Studies

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 (PDB: 4AG8) | Tyr1130, Pro937, Leu1002, Ala1166 | π-alkyl | biotech-asia.org |

| VEGFR-2 (PDB: 4AG8) | Thr1132 | π-σ | biotech-asia.org |

| VEGFR-2 (PDB: 4AG8) | Glu1134 | π-anion | biotech-asia.org |

| HIF-1α | Key active site residues | Binding interactions | nih.govtandfonline.com |

| Renal Cancer Protein (PDB: 6FEW) | Active site residues | Ligand-receptor interactions | nih.govrsc.org |

Solvent molecules, particularly water, play a critical role in the recognition and binding process between a ligand and its target protein. drugdesign.orgnumberanalytics.com The binding of a ligand to a receptor involves the displacement of water molecules from both the ligand's surface and the protein's binding site. drugdesign.orgnih.gov This desolvation process is entropically favorable and is a major driving force for binding, especially for hydrophobic interactions. numberanalytics.com

Furthermore, water molecules can mediate interactions by forming hydrogen bond bridges between the ligand and the protein. numberanalytics.comrsc.org Computational methods, particularly molecular dynamics (MD) simulations, can provide atomic-level insights into the role of these solvent molecules, revealing how they influence the thermodynamics of binding. rsc.orgrsc.org Understanding the solvent's role is crucial for accurately predicting binding affinities and for designing ligands with optimal physicochemical properties. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and physicochemical properties of molecules like this compound. nih.govarxiv.org These methods provide valuable information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govepstem.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For a series of synthesized indazole derivatives, DFT analysis was used to identify compounds with the most substantial HOMO-LUMO energy gaps, which can correlate with their biological activity and stability. nih.govrsc.org

Moreover, these calculations can determine various electronic properties such as electronegativity, chemical hardness, and softness, which help in understanding the molecule's reactivity. epstem.net Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution and help identify regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for interaction. | researchgate.net |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. | epstem.net |

| Electronic Reactivity Descriptors | Predicts chemical reactivity (e.g., electronegativity, hardness). | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Development for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netaboutscience.eu For indazole scaffolds, 3D-QSAR studies are performed to understand how variations in their structure affect their inhibitory potency against specific targets. nih.govtandfonline.com

In a typical 3D-QSAR study, a series of indazole analogues with known activities are aligned, and various molecular fields (e.g., steric and electrostatic) are calculated. nih.govtandfonline.com Statistical methods, such as partial least squares (PLS), are then used to build a model that relates these fields to the observed biological activity. nih.govtandfonline.com The resulting models can predict the activity of new, unsynthesized compounds and provide contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. nih.gov

For example, 3D-QSAR models developed for indazole derivatives as HIF-1α inhibitors provided a structural framework for designing new potent molecules by mapping steric and electrostatic features. nih.govtandfonline.com These models are validated statistically to ensure their predictive power. tandfonline.comaboutscience.eu QSAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. researchgate.netaboutscience.eu

Virtual Screening and De Novo Design for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is particularly useful for discovering novel analogues based on a known active scaffold like indazole. cardiff.ac.uk The process often involves a hierarchical filtering approach, starting with rapid methods like high-throughput virtual screening (HTVS) and progressing to more accurate but computationally intensive methods like standard precision (SP) and extra precision (XP) docking. nih.govnih.gov

De novo design, another computational strategy, involves designing novel molecules from scratch or by modifying existing ones. nih.gov Fragment-led de novo design has been successfully used to develop new series of 1H-indazole-based inhibitors. nih.gov This approach starts with small molecular fragments and grows them within the target's active site to create a novel, potent ligand. Structure-guided drug design, which combines computational modeling with experimental structural data, has also been employed to optimize indazole derivatives for targets like the epidermal growth factor receptor (EGFR). nih.gov These strategies, often combined with QSAR and molecular docking, facilitate the exploration of new chemical space and the generation of innovative indazole-based drug candidates. cardiff.ac.uknih.gov

Future Perspectives and Research Trajectories

Rational Design and Synthesis of Advanced N-Cyclopentyl-1H-indazol-6-amine Analogues

The rational design of advanced analogues of this compound is a key area of future research, aiming to enhance therapeutic efficacy and selectivity. The indazole ring is a versatile scaffold, and its derivatization allows for the fine-tuning of its biological activity. researchgate.netnih.gov The synthesis of novel indazole derivatives often involves multi-step chemical transformations.

Future synthetic strategies will likely focus on creating a diverse library of analogues by modifying the cyclopentyl group and substituting various functional groups onto the indazole core. For instance, the introduction of different alkyl or aryl groups on the nitrogen atoms of the pyrazole (B372694) ring can significantly influence the compound's properties. nih.gov The synthesis of these new chemical entities will provide a platform for investigating their structure-activity relationships (SAR), a crucial aspect of drug discovery that links the chemical structure of a molecule to its biological activity.

A recent study on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives highlighted the potential for creating potent anticancer and antiangiogenic agents. researchgate.net The synthesis of these compounds provides a roadmap for creating further derivatives with potentially improved pharmacological profiles. researchgate.net

Identification of Novel Biological Targets and Signaling Pathways

A critical aspect of advancing the therapeutic potential of this compound and its analogues is the identification of novel biological targets and the elucidation of the signaling pathways they modulate. Indazole derivatives have already demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

Many indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov For example, some indazole-containing compounds are effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, the formation of new blood vessels that is critical for tumor growth. mdpi.com Theoretical investigations have confirmed that indazole derivatives can efficiently bind to the kinase pocket of VEGFR2. mdpi.com

Furthermore, some indazole derivatives have been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. nih.gov The suppression of IDO1 can enhance the body's immune response against cancer cells. Future research will likely employ advanced techniques such as proteomics and genetic screening to uncover new protein targets and signaling cascades affected by these compounds, potentially revealing novel therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indazoles

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for indazole derivatives. nih.govresearchgate.net These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.netarkat-usa.org

AI and ML algorithms can be used for:

Virtual Screening: To rapidly screen large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. arkat-usa.org

Predictive Modeling: To develop models that can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indazole analogues, reducing the need for extensive experimental testing. researchgate.net

Generative Chemistry: To design entirely new indazole-based molecules with desired pharmacological profiles. nih.gov

Retrosynthetic Analysis: To devise efficient synthetic routes for the production of complex indazole derivatives. nih.gov

Recent years have seen a surge in the application of deep learning, a subset of ML, in drug discovery. mdpi.com These advanced algorithms have shown great promise in predicting pharmaceutical properties and discovering new drug candidates. mdpi.com The use of AI and ML will undoubtedly play a pivotal role in the future development of this compound-based therapeutics.

Combinatorial Therapeutic Strategies Involving Indazole Derivatives

To combat the complexities of diseases like cancer and to overcome drug resistance, combinatorial therapeutic strategies are gaining prominence. nih.gov This approach involves using a combination of drugs that act on different targets or pathways to achieve a synergistic effect.

Q & A

Q. How should researchers troubleshoot low yields in the synthesis of this compound derivatives?

- Answer :

- Catalyst optimization : Screen Pd/Cu catalysts and ligands (e.g., Xantphos) for improved coupling efficiency.

- Side-reaction suppression : Add scavengers (e.g., molecular sieves) to sequester reactive intermediates.

- Realtime monitoring : Use in situ IR or Raman spectroscopy to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.